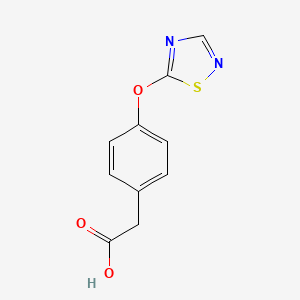

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C10H8N2O3S It is characterized by the presence of a thiadiazole ring attached to a phenylacetic acid moiety through an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

Etherification: The thiadiazole ring is then attached to the phenylacetic acid moiety through an ether linkage. This can be achieved by reacting the thiadiazole with a phenol derivative in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the thiadiazole ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Overview

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid. These compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Studies

- Cytotoxic Activity : A review of the cytotoxic properties of thiadiazole derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects against several cancer cell lines such as HEPG2 (liver cancer), HeLa (cervical cancer), and others. The mechanism of action often involves the inhibition of focal adhesion kinase (FAK), which plays a crucial role in cancer cell survival and proliferation .

- Structure-Activity Relationship : Research conducted by Alam et al. demonstrated that modifications on the thiadiazole ring significantly affect the cytotoxic activity against various human cancer cell lines. For instance, specific substitutions on the phenyl ring enhanced the inhibitory effects on tumor growth .

- Mechanism of Action : Studies have shown that these compounds can induce apoptosis through caspase activation pathways, which are critical for programmed cell death in cancer cells. In vitro tests revealed that some derivatives led to an increase in subG1 cell cycle phase in HL-60 leukemia cells, indicating a shift towards apoptosis .

Table 2: Anticancer Activity Summary

| Compound Name | Cell Line Tested | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HEPG2 | 10.79 | FAK Inhibition |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 | Apoptosis induction via caspases |

Agricultural Applications

Beyond its medicinal uses, this compound is also being explored for its potential applications in agriculture as a plant growth regulator and pesticide.

Plant Growth Regulation

Research indicates that thiadiazole derivatives can enhance plant growth and resistance to stress factors such as drought and disease. The compound's ability to modulate hormonal pathways in plants may contribute to improved growth rates and yield.

Pesticidal Activity

Some studies suggest that derivatives of thiadiazoles possess antifungal and antibacterial properties. These characteristics make them suitable candidates for developing novel agrochemicals that can protect crops from various pathogens while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-((1,3,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid

- 2-(4-((1,2,3-Thiadiazol-5-yl)oxy)phenyl)acetic acid

- 2-(4-((1,2,4-Oxadiazol-5-yl)oxy)phenyl)acetic acid

Uniqueness

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid is unique due to the specific arrangement of the thiadiazole ring and the phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the thiadiazole ring enhances its potential for interactions with biological targets, distinguishing it from other similar compounds.

Activité Biologique

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid, also known by its CAS number 1480380-88-8, is a compound characterized by a thiadiazole moiety linked to a phenyl acetic acid structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical formula for this compound is C₁₀H₈N₂O₃S, with a molecular weight of 236.25 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₂O₃S |

| Molecular Weight | 236.25 g/mol |

| IUPAC Name | 2-[3-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Properties

Research indicates that compounds containing the 1,2,4-thiadiazole ring exhibit significant anticancer activities. A study evaluated various derivatives of thiadiazole, including those similar to this compound. These derivatives were tested against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer), showing promising results with IC₅₀ values indicating effective cytotoxicity in the low micromolar range .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented. Compounds with the 1,3,4-thiadiazole structure have demonstrated efficacy against various bacteria and fungi. For instance, derivatives similar to the target compound showed inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that compounds like this compound could serve as potential anti-inflammatory agents .

Study on Anticancer Activity

In a study published in Molecules, researchers synthesized various thiadiazole derivatives and assessed their anticancer properties through cell viability assays. The results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner across several cancer cell lines. The most promising candidates exhibited IC₅₀ values below 10 µM, highlighting their potential as lead compounds for further development in cancer therapy .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial effects of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study revealed that modifications to the thiadiazole ring improved antibacterial activity, particularly when halogen atoms were introduced. These findings suggest that structural variations can enhance the biological efficacy of thiadiazole-based compounds .

Propriétés

IUPAC Name |

2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-9(14)5-7-1-3-8(4-2-7)15-10-11-6-12-16-10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFVCEBTQFUTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC2=NC=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.